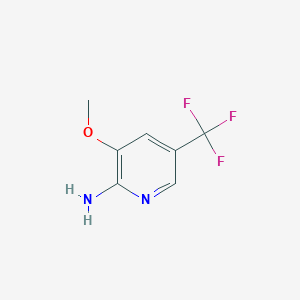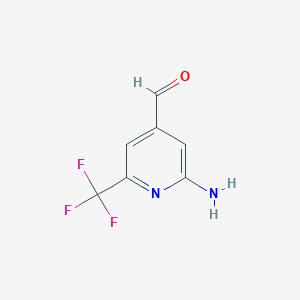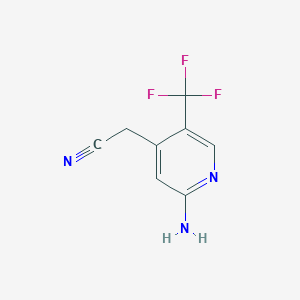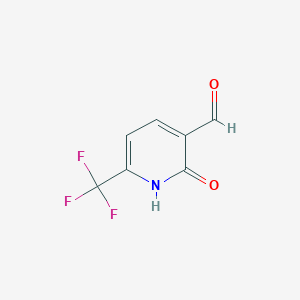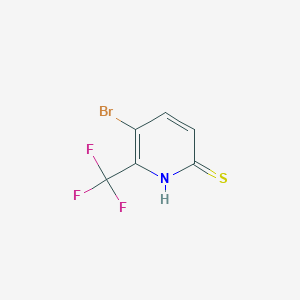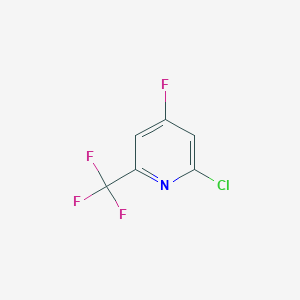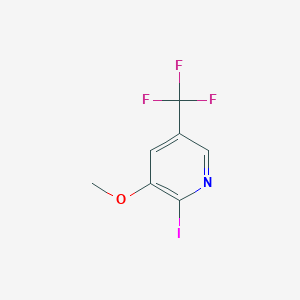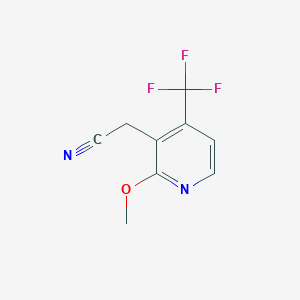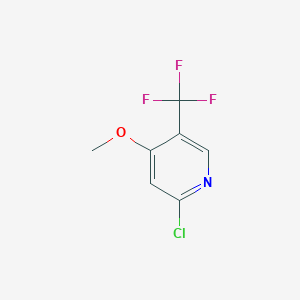
2-氯-4-甲氧基-5-(三氟甲基)吡啶
描述
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a chemical compound that can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
The synthesis of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” involves the fluorination of 2-chloro-5-trichloromethylpyridine . Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, a methoxy group, and a chlorine atom .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, are used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a white to yellowish crystalline low melting solid . More detailed physical and chemical properties are not provided in the retrieved sources.
科学研究应用
化学反应和合成
化合物2-氯-4-甲氧基-5-(三氟甲基)吡啶已在各种化学反应中进行了研究。其中一项研究探讨了它与氟氧硫酸铯的反应,在不同溶剂中产生不同的产物,突显了它在合成中的多功能反应性 (Stavber & Zupan, 1990)。此外,一项详细研究总结了这种化合物的五种主要合成方法,强调了它作为药物、农药,尤其是除草剂中间体的重要性 (Li Zheng-xiong, 2004)。
光物理评估
对2-甲氧基和2-吗啉基吡啶化合物进行了全面评估,包括2-氯-4-甲氧基-5-(三氟甲基)吡啶的衍生物,以评估它们作为高发射荧光物质的潜力。这项研究对于理解这类化合物的光物理性质做出了重要贡献 (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。
吡啶炔形成方法
还进行了关于使用2-氯-4-甲氧基-5-(三氟甲基)吡啶形成2,3-吡啶炔的方法的研究。这些发现有助于更广泛地了解吡啶炔化学及其在合成中的应用 (Walters & Shay, 1995)。
金属配合物合成
这种化合物还被用于合成新型金属配合物。一项研究报告了合成方形平面三齿吡啶-二亚胺铑(I)和铱(I)配合物,表明了它在有机金属化学领域的实用性 (Nückel & Burger, 2001)。
改进的合成过程
已经进行了研究以改进相关化合物的合成,例如2-氯甲基-4-甲氧基-3,5-二甲基吡啶,展示了为了各种应用优化这种化合物衍生物合成的持续努力 (Xia Liang, 2007)。
催化应用
已经探索了这种化合物在催化应用中的潜力,例如在Suzuki交叉偶联反应中产生新型杂环吡啶。这表明了它在复杂有机合成和药物发现中的潜在用途 (Parry et al., 2002)。
安全和危害
When handling “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
未来方向
作用机制
Target of Action
Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in various ways, such as through hydrogen bonding .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action of many chemical compounds .
生化分析
Biochemical Properties
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, the presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . This compound can also interact with proteins involved in cellular signaling pathways, potentially altering their conformation and function .
Cellular Effects
The effects of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule’s function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMFNUAHWLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247070 | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227499-99-1 | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




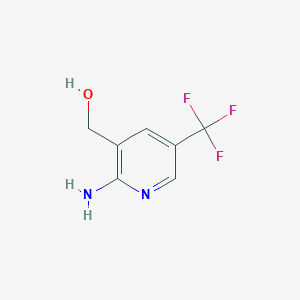
![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)

